molecular formula C3H7NO2 B1583377 Methyl methylcarbamate CAS No. 6642-30-4

Methyl methylcarbamate

Cat. No.: B1583377
CAS No.: 6642-30-4
M. Wt: 89.09 g/mol
InChI Key: NYXHSRNBKJIQQG-UHFFFAOYSA-N
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Description

Methyl methylcarbamate, also known as methylurethane, is an organic compound and the simplest ester of carbamic acid. It is a colorless solid with the chemical formula CH₃OC(O)NH₂. This compound is primarily used in the textile and polymer industries as a reactive intermediate and in the manufacture of pharmaceuticals, insecticides, and urethane .

Mechanism of Action

Target of Action

Methyl methylcarbamate, also known as methocarbamol, primarily targets the central nervous system . Its effect is thought to be localized to the central nervous system rather than a direct effect on skeletal muscles .

Mode of Action

The mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Biochemical Pathways

This compound is involved in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway mostly relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides .

Pharmacokinetics

In healthy individuals, the plasma clearance of this compound ranges between 0.20 and 0.80 L/h/kg . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . This compound is hydrolyzed enzymatically by the liver, and the degradation products are excreted by the kidneys and the liver .

Result of Action

The N-methyl carbamate esters, such as this compound, cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, allowing accumulation of acetylcholine, the neuromediator substance, at parasympathetic neuroeffector junctions (muscarinic effects), at skeletal muscle myoneural junctions and autonomic ganglia (nicotinic effects) and in the brain (CNS effects) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been detected in wines preserved with dimethyl dicarbonate . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .

Biochemical Analysis

Biochemical Properties

Methyl Methylcarbamate participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to be involved in the reaction of methanol and urea

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as potentially toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways it is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methylcarbamate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced using the above methods, often optimized for large-scale production. The reaction conditions typically involve controlled temperatures and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form methanol and carbamic acid.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Substitution Reactions: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Methanol and carbamic acid.

    Substitution: Depending on the nucleophile, various substituted carbamates can be formed.

Scientific Research Applications

Methyl methylcarbamate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl methylcarbamate is unique due to its simplicity and versatility in various industrial applications. Unlike some of its relatives, it is not mutagenic in certain tests and has specific uses in the textile industry that are not shared by other carbamates .

Properties

IUPAC Name

methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXHSRNBKJIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216642
Record name Methyl methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-30-4
Record name Carbamic acid, N-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6642-30-4
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Record name Methyl methylcarbamate
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Record name 6642-30-4
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Record name Methyl methylcarbamate
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Record name Methyl methylcarbamate
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Record name METHYL METHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is methyl methylcarbamate analyzed in conjunction with other carbamate insecticides like methomyl and carbofuran?

A1: this compound is not inherently present in the environment. It serves as a key breakdown product during the analysis of certain carbamate insecticides, such as methomyl and carbofuran. The analytical method described in the research utilizes "on-column trans-esterification," converting these insecticides into this compound for easier and more reliable detection by gas chromatography. []

Q2: What analytical challenges arise when determining carbamate insecticide residues in complex matrices like soil and ryegrass?

A2: Analyzing trace amounts of insecticides in complex matrices like soil and ryegrass presents significant challenges. These matrices contain numerous compounds that can interfere with the detection and quantification of the target insecticides. The research highlights a method involving extraction, purification, and derivatization steps to overcome these hurdles. Specifically, acidified ammonium acetate is used for extraction, followed by dichloromethane partitioning for purification. Finally, on-column trans-esterification converts the target carbamates into this compound, simplifying their detection and quantification. []

Q3: Could you explain the significance of "on-column trans-esterification" in the analysis of carbamate insecticides?

A3: "On-column trans-esterification" is a crucial step in this analytical method. Carbamate insecticides, often present in trace amounts and alongside various interfering compounds, require efficient detection and quantification. This technique converts the target carbamates, like methomyl and carbofuran, into a single, more volatile, and easily detectable compound: this compound. This conversion simplifies the chromatographic analysis and enhances the method's sensitivity and reliability. []

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